6-(Piperidin-1-yl)pyrimidin-4-amine - 69206-89-9

6-(Piperidin-1-yl)pyrimidin-4-amine

Catalog Number: EVT-1649368
CAS Number: 69206-89-9
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Aromatic Substitution: This is a common starting point, utilizing commercially available dichloropyrimidines as starting materials. Reacting these with piperidine in the presence of a base like sodium hydride installs the 6-(Piperidin-1-yl) moiety. [ [, ] ]
  • Suzuki Coupling: This versatile reaction allows for the introduction of various aryl or heteroaryl substituents at the 2-position of the pyrimidine ring. The previously synthesized 2-chloro-6-(Piperidin-1-yl)pyrimidin-4-amine derivatives are reacted with the corresponding boronic acids or esters in the presence of a palladium catalyst. [ [, ] ]
  • Multicomponent Reactions: Some synthetic approaches employ multicomponent reactions for a more efficient synthesis. For example, a one-pot, three-component reaction using malononitrile, an aryl aldehyde, and piperidine in methanol can yield 2-amino-4-aryl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles. [ [] ]
  • Cyclization Reactions: Building upon previously functionalized pyrimidine intermediates, cyclization reactions are employed to construct fused heterocyclic systems. For example, reaction with phthalic anhydride can generate isoindoline-1,3-dione derivatives. [ [] ]
Molecular Structure Analysis
  • Conformation: The piperidine ring typically adopts a chair conformation, while the pyrimidine ring remains planar. [ [, , , ] ] The relative orientation of these rings, influenced by substituents, can impact interactions with biological targets.
  • Hydrogen Bonding: The amine and nitrogen atoms in the pyrimidine ring and the piperidine nitrogen can act as hydrogen bond donors and acceptors, potentially contributing to binding interactions with biological targets. [ [, , ] ]
Mechanism of Action
  • Kinase Modulators: Several studies identify derivatives acting as inhibitors of specific kinases, such as adenosine A2A receptor antagonists [ [] ], PDE10A inhibitors [ [, ] ], JAK3 inhibitors [ [, ] ], and RIPK1 inhibitors. [ [] ] The specific mechanism of kinase inhibition, including binding site and mode of inhibition (competitive, non-competitive, etc.), requires further investigation.
  • Acetylcholinesterase (AChE) Inhibitors: Some derivatives exhibit insecticidal activity, potentially linked to their ability to inhibit AChE. [ [] ] The exact mechanism of AChE inhibition, including binding interactions and kinetics, warrants further exploration.
Applications
  • Drug Discovery: This scaffold serves as a starting point for developing potential therapeutic agents, with a focus on:
    • Neurodegenerative Diseases: Adenosine A2A receptor antagonists show promise in treating Parkinson's disease. [ [] ]
    • Psychosis: PDE10A inhibitors are investigated for potential use in treating schizophrenia. [ [, ] ]
    • Cancer: Compounds targeting various kinases (e.g., JAK3, RIPK1) are investigated for potential anticancer activity. [ [, , , ] ]
  • Pesticide Development: Derivatives exhibiting insecticidal and fungicidal activities hold promise as potential pesticides. [ [, , ] ]

1. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine []

  • Compound Description: This compound is a structural analog of 6-(Piperidin-1-yl)pyrimidin-4-amine. It has been studied for its crystal structure and intermolecular interactions. []

2. 5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-one []

  • Compound Description: This compound is a pyrimidin-4-one derivative synthesized and screened for antimicrobial activities, showing significant antibacterial activity. []

3. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine []

  • Compound Description: This compound served as a ligand (L) in forming a copper(II) complex, [CuLCl2], investigated for its structure and spectral properties. []

4. 4-chloro-N,N-diethyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine []

  • Compound Description: This compound is a triazine derivative characterized by X-ray crystallography. []
  • Relevance: While structurally similar to 6-(Piperidin-1-yl)pyrimidin-4-amine due to the presence of a piperidin-1-yl group, this compound features a 1,3,5-triazine core instead of pyrimidine. It also includes additional chlorine and diethylamino substituents. []

5. N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide []

  • Compound Description: This compound is a pyrimidine derivative structurally characterized by X-ray crystallography. []

6. 5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine []

  • Compound Description: This pyrimidin-4-amine derivative showed superior fungicidal activity compared to commercial fungicides but displayed high toxicity to rats. []

7. 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229) []

  • Compound Description: This compound, identified as HNPC-A9229, emerged as a potent fungicide with lower toxicity to rats compared to earlier analogs. It exhibits superior fungicidal activity against various fungi. []

8. N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues []

  • Compound Description: This group of compounds represents a series of 2/6-aryl/heteroaryl substituted pyrimidin-4-amine analogues featuring a trifluoromethyl group on the pyridine ring. []

9. 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550) [, ]

  • Compound Description: This compound, also known as CP-690,550, is a clinically relevant Janus kinase 3 (Jak3) inhibitor. [] It exhibits potent inhibitory activity against Jak3 and has shown efficacy in treating diseases mediated by protein-tyrosine-kinases. []

10. 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one []

  • Compound Description: This compound, synthesized using a one-pot method, is a novel structure with potential pharmacological applications due to its predicted drug-likeliness features and good oral bioavailability. []

11. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines []

  • Compound Description: This compound class represents a series of peripherally restricted inverse agonists of the CB1 receptor. They exhibit potential in treating metabolic diseases with reduced central nervous system side effects. []

12. 3-Phenyl-2-(piperidin-1-yl)-3,5,6,8-tetrahydro-4H-thiopyrano[3′,4′:2,3]thieno[5,4-d]pyrimidin-4-one []

  • Compound Description: This compound is a complex heterocyclic compound structurally characterized by X-ray crystallography. []

13. N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine []

  • Compound Description: This compound is a potent, orally active cyclin-dependent kinase (CDK) inhibitor with promising antitumor activity against hematological malignancies. []
  • Relevance: While sharing the pyrimidine ring as a structural element with 6-(Piperidin-1-yl)pyrimidin-4-amine, this compound lacks the piperidine substituent. It possesses a complex structure with indazolyl, quinazolinyl, and piperazinyl moieties, contributing to its CDK inhibitory activity. []

14. 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidin-4-one (Paliperidone) []

  • Compound Description: This compound, also known as Paliperidone or 9-hydroxyrisperidone, is a heterocyclic compound with diverse pharmacological properties. []

15. 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) []

  • Compound Description: U7 is a pyrimidin-4-amine derivative exhibiting broad-spectrum insecticidal and fungicidal activity. []

16. 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) []

  • Compound Description: U8 is another pyrimidin-4-amine derivative displaying broad-spectrum insecticidal and fungicidal activity, similar to U7. []
  • Relevance: Structurally, U8 closely resembles U7, with the primary difference being the presence of a bromo substituent instead of chloro at position 5 of the pyrimidine ring. It also shares the pyrimidin-4-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine but lacks the piperidine ring. []

17. 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives []

  • Compound Description: This series of compounds represents a group of designed and synthesized V600EBRAF inhibitors with potential anticancer activity. []
  • Relevance: While sharing the pyrimidin-2-amine core structure with 6-(Piperidin-1-yl)pyrimidin-4-amine, these derivatives lack the characteristic piperidine ring. They feature a 1H-benzo[d]imidazol-1-yl group at position 4 and a sulfonamide moiety linked via either an ethylamine or propylamine bridge, contributing to their distinct biological activity. []

18. 3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropionitrile monocitrate []

  • Compound Description: This compound is a novel crystalline form of the Jak3 inhibitor CP-690,550, synthesized for potential therapeutic use in diseases mediated by protein-tyrosine-kinases. []
  • Relevance: This compound is a citrate salt of CP-690,550, and it shares the same complex structure with a piperidin-1-yl substituent, differing from 6-(Piperidin-1-yl)pyrimidin-4-amine in its core structure and additional substituents. []

19. 3‐Butyl‐2‐(piperidin‐1‐yl)‐5,6,7,8‐tetrahydrobenzothieno[2,3‐d]pyrimidin‐4(3H)‐one []

  • Compound Description: This compound is a tetrahydrobenzothienopyrimidinone derivative characterized by X-ray crystallography. []

20. 6‐Ethyl‐2‐(piperidin‐1‐yl)‐3‐p-tolylthieno[2,3‐d]pyrimidin‐4(3H)‐one []

  • Compound Description: This compound is a thienopyrimidinone derivative characterized by X-ray crystallography. []

21. PDM‐042 [(E)‐4‐(2‐(2‐(5,8‐dimethyl‐[1,2,4]triazolo[1,5‐a]pyrazin‐2‐yl)vinyl)‐6‐(pyrrolidin‐1‐yl)pyrimidin‐4‐yl)morpholine] []

  • Compound Description: This compound is a potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor with potential therapeutic benefits for schizophrenia. []

22. N-phenyl-7H-pyrrolo[2,3-d] pyrimidin-4-amine Derivatives []

  • Compound Description: This group of compounds represents a series of potent and selective NF-κB inducing kinase (NIK) inhibitors, with potential therapeutic applications for treating psoriasis. []

23. N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives []

  • Compound Description: These compounds constitute a novel series of CDK2 inhibitors with potential as anticancer agents. They exhibit potent antiproliferative activity against various cancer cell lines. []
  • Relevance: While sharing a pyrimidin-2-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine, these derivatives lack the piperidine ring. They are characterized by two 1H-pyrazol-4-yl substituents at positions N and 4, contributing to their selective CDK2 inhibitory activity and anticancer potential. []

24. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines []

  • Compound Description: This group of compounds represents a novel class of non-imidazole histamine H3 receptor (H3R) agonists with potent in vivo central nervous system activity. []
  • Relevance: These compounds, while sharing a pyrimidin-2-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine, lack the piperidine ring. They feature a 3-aminoazetidin-1-yl substituent at position 4, contributing to their unique H3R agonist activity. []

25. Dialkyl {(aryl)[2,2-Dimethyl-4-oxo-6-(Piperidin-1-yl)-4H-[1,3]Dioxin-5-yl]Methyl}Phosphonate []

  • Compound Description: These compounds are synthesized via a four-component reaction involving Meldrum's acid, aryl aldehydes, trialkyl phosphites, and piperidine. []

26. 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol []

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits a highly polarized molecular-electronic structure and forms supramolecular structures through various intermolecular interactions. []

27. 3-[2-amino-6-(3-hydroxy-3,3-dimethylprop-1-yn-1-yl)pyrimidin-4-yl]-1,1-dimethylprop-2-yn-1-ol []

  • Compound Description: This compound, also characterized by X-ray crystallography, exhibits a less polarized structure compared to its chloro analog and forms different supramolecular structures. []

28. (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) []

  • Compound Description: This compound, designated as CHMFL-EGFR-202, is a novel irreversible EGFR mutant kinase inhibitor with potential therapeutic applications in treating EGFR mutant-driven cancers. []

29. 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414) []

  • Compound Description: This compound, identified as GSK2606414, is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), showing potential in treating diseases involving PERK activation. []

30. 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones []

  • Compound Description: This group of compounds represents a series of pyrimidine derivatives synthesized using microwave irradiation and evaluated for their antibacterial activity. []

31. N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) []

  • Compound Description: This compound, identified as 13an, is a multikinase inhibitor showing potent anti-triple negative breast cancer (TNBC) activities both in vitro and in vivo. []

32. 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile []

  • Compound Description: This compound, a novel pyridine derivative, is synthesized through a one-pot, three-component reaction and characterized using various spectroscopic techniques. []

33. 6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones []

  • Compound Description: This group of compounds represents a series of thienopyrimidinone derivatives synthesized using an iminophosphorane-based method. []
  • Relevance: While structurally distinct from 6-(Piperidin-1-yl)pyrimidin-4-amine, these compounds share a pyrimidin-4-one core. They lack the piperidine ring and feature a thieno[2,3-d]pyrimidine core and a 1H-1,2,4-triazol-1-yl substituent, distinguishing their chemical and potential biological properties. []

34. (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) []

  • Compound Description: This compound, designated as CHMFL-FLT3-122, is a potent and orally available FLT3 kinase inhibitor with potential therapeutic applications in treating FLT3-ITD positive acute myeloid leukemia. []

35. 4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine []

  • Compound Description: This compound represents a class of pyrimidin-2-amine derivatives synthesized and screened for antimicrobial activity. []
  • Relevance: This compound shares the core structure of 6-(piperidin-1-yl)pyrimidin-4-amine, with a pyrimidine ring substituted with an amine group at position 2 and a substituted phenyl ring at position 6. While it features a pyrrolidin-1-yl group attached to the phenyl ring, similar to the piperidin-1-yl group in the target compound, the position of the amine on the pyrimidine ring differs. []

36. Pyrazin-2-yl-pyridin-2-yl-amine and Pyrazin-2-yl-pyrimidin-4-yl-amine Compounds [, ]

  • Compound Description: This group of compounds, classified as biaryl amines, exhibits inhibitory activity against Checkpoint Kinase 1 (CHK1), indicating potential applications in cancer treatment. [, ]
  • Relevance: These compounds, while lacking the piperidin-1-yl substituent, are structurally related to 6-(Piperidin-1-yl)pyrimidin-4-amine through their shared pyrimidine-4-amine core. They feature a pyrazin-2-yl group linked to the pyrimidine ring, contributing to their distinct CHK1 inhibitory activity. [, ]

37. 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol []

  • Compound Description: This compound is a chromenopyrimidine derivative characterized by X-ray crystallography. []

38. (1E,2Z,3E)‐1‐(Piperidin‐1‐yl)‐1‐(arylhydrazono)‐2‐[(benzoyl/benzothiazol‐2‐oyl)hydrazono]‐4‐(aryl1)but‐3-enes []

  • Compound Description: These compounds, synthesized through a sterioselective reaction, exhibit significant antiviral activity against herpes simplex viruses (HSV-1). []

39. 7-(1H- BENZIMIDAZOL-2-YL)-5-(SUBSTITUTED PHENYL) PYRIDO (2, 3-D) PYRIMIDIN-4-AMINE []

  • Compound Description: This group of compounds represents a series of pyridopyrimidine derivatives synthesized and evaluated for their antibacterial and antioxidant activities. []
  • Relevance: While sharing the pyrimidin-4-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine, these derivatives lack the piperidine ring. They feature a pyridopyrimidine core with a benzimidazolyl group and various substituted phenyl rings, contributing to their potential antibacterial and antioxidant properties. []

40. 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398) []

  • Compound Description: This compound, identified as NVP-BGJ398, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, demonstrating significant antitumor activity. []

41. 6-Chloro- and 5,7-Dichloro-4-Hydroxy-3-[Aryl (Piperidin-1-yl)Methyl]Quinolin-2(1H)-Ones []

  • Compound Description: These compounds are quinolinone derivatives synthesized using nanocrystalline ZnO as a catalyst. []

42. 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile (DB07075) []

  • Compound Description: This compound, DB07075, is identified as a potential inhibitor of the cancer Osaka thyroid kinase (COT), suggesting potential anticancer activity. []

43. 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine []

  • Compound Description: These compounds represent novel pyrimidothiazine ring systems synthesized and characterized as potential bioactive molecules. []

44. 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine []

  • Compound Description: This compound serves as a key intermediate in synthesizing potent deoxycytidine kinase (dCK) inhibitors. []
  • Relevance: This compound shares the 2-oxy-pyrimidin-4-amine moiety with 6-(Piperidin-1-yl)pyrimidin-4-amine. While it incorporates a piperidine ring, it's linked through an oxygen atom at position 4 of the piperidine, unlike the direct attachment in the target compound. Additionally, it features a fluorine atom at position 5. []

45. 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines []

  • Compound Description: These compounds are pyrazolopyrimidine derivatives synthesized via click chemistry and investigated as potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase. []

Properties

CAS Number

69206-89-9

Product Name

6-(Piperidin-1-yl)pyrimidin-4-amine

IUPAC Name

6-piperidin-1-ylpyrimidin-4-amine

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C9H14N4/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11,12)

InChI Key

REWATXPICITDGX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=NC(=C2)N

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.